N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine
Overview
Description
“N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine” is a chemical compound with the CAS Number: 915920-43-3 . It has a molecular weight of 189.22 and its IUPAC name is N-methyl [3- (1H-tetraazol-5-yl)phenyl]methanamine . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H11N5/c1-10-6-7-3-2-4-8 (5-7)9-11-13-14-12-9/h2-5,10H,6H2,1H3, (H,11,12,13,14) . This indicates the presence of a tetrazole ring attached to a phenyl ring via a methanamine group.Physical And Chemical Properties Analysis
“N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine” is a solid at room temperature . It has a molecular weight of 189.22 .Scientific Research Applications
- N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine has been investigated as an activator of GIRK channels. These channels play a crucial role in regulating neuronal excitability and synaptic transmission . Understanding their modulation can have implications for neurological disorders.
- Tetrazoles, including our compound of interest, have been employed as catalysts in the synthesis of phosphonates . Phosphonates find applications in various fields, including medicinal chemistry and materials science.
- Researchers have used molecular docking to explore the interactions of N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine with biological targets. This computational approach aids drug design and pharmacogenomics .
- A series of related tetrazoles, including our compound, were evaluated for their in vivo antihyperglycemic effects. Some of these compounds demonstrated significant glucose-lowering activity . This research contributes to diabetes management.
G Protein Inwardly Rectifying Potassium (GIRK) Channel Activation
Catalyst in Phosphonate Synthesis
Molecular Docking Studies
Antihyperglycemic Activity
Safety and Hazards
properties
IUPAC Name |
N-methyl-1-[3-(2H-tetrazol-5-yl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9/h2-5,10H,6H2,1H3,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSDVXHISHLDKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241123 | |
Record name | N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[3-(1H-tetrazol-5-yl)phenyl]methanamine | |
CAS RN |
915920-43-3 | |
Record name | N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-(2H-tetrazol-5-yl)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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